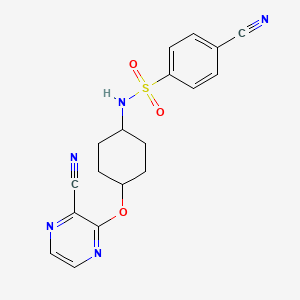
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a synthetic organic compound. This compound is known for its complex structure and significant versatility, making it an important subject of study in various scientific disciplines. The presence of cyano groups and a sulfonamide moiety within its structure imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide typically involves multiple steps:
Starting with the preparation of 3-cyanopyrazin-2-ol.
Reacting 3-cyanopyrazin-2-ol with cyclohexanol under specific conditions to form the cyclohexyl derivative.
Introducing the benzenesulfonamide moiety through a sulfonation reaction.
Ensuring the reaction conditions involve controlled temperatures, solvent choices, and potential catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial synthesis involves:
Use of large-scale reactors.
Continuous monitoring of reaction parameters.
Utilization of efficient purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the cyclohexyl or pyrazine rings.
Reduction: : Reduction reactions typically focus on the cyano groups.
Substitution: : The sulfonamide group can participate in various substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions often use nucleophiles or electrophiles depending on the functional groups involved.
Major Products:
Oxidation products can include cyclohexyl derivatives with increased oxygenation.
Reduction products often result in the conversion of cyano groups to primary amines.
Applications De Recherche Scientifique
This compound is valuable in several scientific fields:
Chemistry: : Its unique structure makes it a candidate for studying reaction mechanisms and synthetic methodologies.
Biology: : It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential therapeutic applications due to its ability to inhibit certain enzymes or modulate receptor activity.
Industry: : Used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: : It can bind to specific enzymes, altering their activity.
Pathways: : It might modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Affinity: : The cyano groups and sulfonamide moiety can interact with target proteins through hydrogen bonds and Van der Waals forces.
Comparaison Avec Des Composés Similaires
4-cyano-N-cyclohexylbenzenesulfonamide: : Lacks the pyrazine ring, affecting its reactivity and applications.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide: : Lacks cyano groups, leading to different biological activity.
In essence, 4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzenesulfonamide is a compound that bridges the fields of chemistry, biology, medicine, and industry, offering a plethora of possibilities for research and application.
Propriétés
IUPAC Name |
4-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c19-11-13-1-7-16(8-2-13)27(24,25)23-14-3-5-15(6-4-14)26-18-17(12-20)21-9-10-22-18/h1-2,7-10,14-15,23H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYDWUUJKSBBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxyphenyl)-2-{1-oxo-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-2-yl}acetamide](/img/structure/B2849377.png)
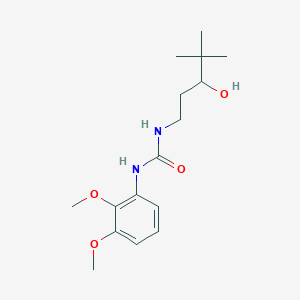
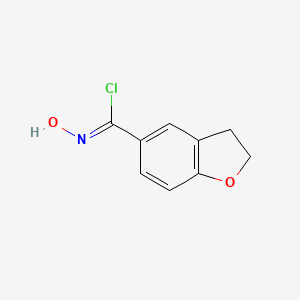
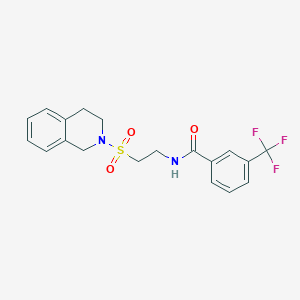
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2849388.png)
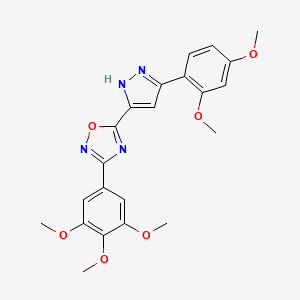
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2849390.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2849392.png)
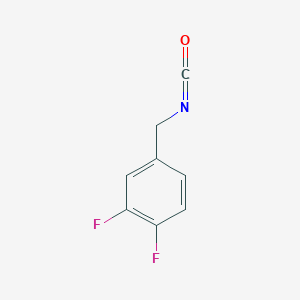
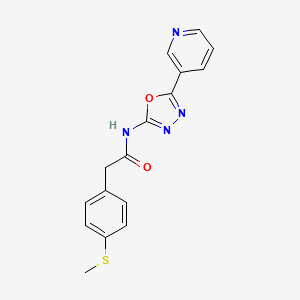
![2-methyl-4-({1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2849395.png)
![ethyl 2-(2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2849396.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2849397.png)
